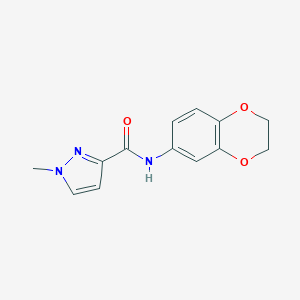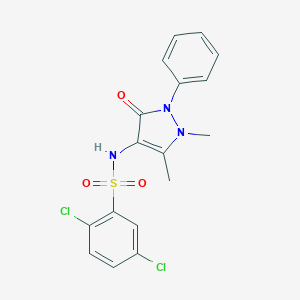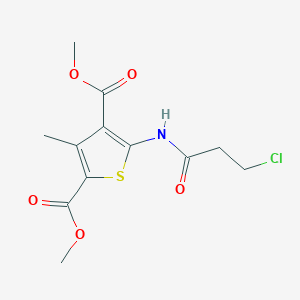
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes multiple functional groups such as dimethyl, chloropropanamido, and dicarboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dimethyl-3-methylthiophene.
Introduction of the Chloropropanamido Group: This step involves the reaction of the thiophene derivative with 3-chloropropanoyl chloride in the presence of a base, such as triethylamine, to form the chloropropanamido group.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol or another alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanamido group, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioethers.
科学研究应用
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
相似化合物的比较
Similar Compounds
2,4-Dimethylthiophene-3-carboxylate: Lacks the chloropropanamido group, resulting in different chemical properties and reactivity.
3-Methylthiophene-2,4-dicarboxylate: Lacks the dimethyl and chloropropanamido groups, leading to variations in its applications and reactivity.
5-(3-Chloropropanamido)-2,4-dimethylthiophene: Similar structure but without the dicarboxylate ester groups, affecting its solubility and chemical behavior.
Uniqueness
2,4-Dimethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both ester and amido groups allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
dimethyl 5-(3-chloropropanoylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQUKVQGKYHUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Amino-3-tert-butyl-4-pyridin-3-yl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441377.png)
![6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441405.png)
![11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B441409.png)
![6-(2,5-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441413.png)
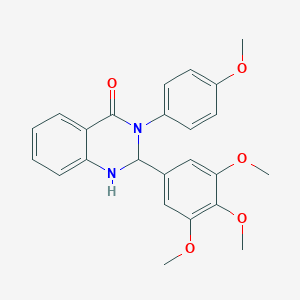
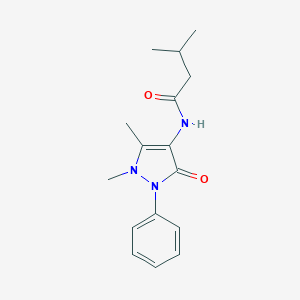
![5-ethyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B441456.png)
![6-Amino-4-(3-bromophenyl)-3-(methoxymethyl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441543.png)
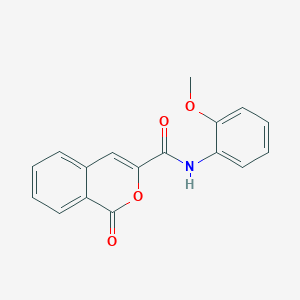
![3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B441561.png)
![2-(benzylsulfanyl)-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B441572.png)
![3-benzyl-2-[(2-ethoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B441579.png)
